2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile

Medicinal Chemistry Scaffold Differentiation Bioisostere Design

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile (CAS 477852-87-2) is a 1,2,4-triazole derivative incorporating an ether-linked acetonitrile moiety, with molecular formula C₁₀H₈N₄O and molecular weight 200.2 g/mol. The compound belongs to the 1-phenyl-1,2,4-triazole chemotype and is commercially available at ≥95% purity for screening and research purposes.

Molecular Formula C10H8N4O
Molecular Weight 200.201
CAS No. 477852-87-2
Cat. No. B2946864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile
CAS477852-87-2
Molecular FormulaC10H8N4O
Molecular Weight200.201
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC(=N2)OCC#N
InChIInChI=1S/C10H8N4O/c11-6-7-15-10-12-8-14(13-10)9-4-2-1-3-5-9/h1-5,8H,7H2
InChIKeyATZJDIZWMMVYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile (CAS 477852-87-2): Procurement-Relevant Compound Profile


2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile (CAS 477852-87-2) is a 1,2,4-triazole derivative incorporating an ether-linked acetonitrile moiety, with molecular formula C₁₀H₈N₄O and molecular weight 200.2 g/mol . The compound belongs to the 1-phenyl-1,2,4-triazole chemotype and is commercially available at ≥95% purity for screening and research purposes . Unlike many in-class triazole derivatives that carry directly C-linked or N-linked acetonitrile groups, the oxy-acetonitrile substitution pattern at the triazole 3-position creates a distinct electronic and steric environment that can influence both binding interactions and synthetic derivatization potential.

Why In-Class Substitution of 2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile Carries Procurement Risk


1,2,4-Triazole derivatives bearing phenyl and acetonitrile substituents are not functionally interchangeable. Regioisomeric variants—such as 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile (CAS 866149-44-2) or 4-phenyl-4H-1,2,4-triazole-3-acetonitrile (CAS 77691-67-9)—differ in the position and oxidation state of the triazole nitrogen atoms, altering hydrogen-bonding capacity, dipole moment, and metabolic stability [1]. Even closely related esters such as ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (BDBM59804) exhibit substantially different target engagement profiles, with the ester analog showing only weak activity (IC₅₀ = 13.9 μM) against M17 leucyl aminopeptidase [2]. The nitrile group in the target compound is a metabolically resistant bioisostere that cannot be assumed equivalent to ester, carboxylic acid, or direct C-linked acetonitrile congeners in any structure–activity relationship or screening campaign.

Head-to-Head Quantitative Differentiation Evidence for 2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile


Structural Differentiation: Ether-Linked vs. Directly C-Linked Acetonitrile in 1-Phenyl-1,2,4-Triazole Scaffolds

2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile contains an ether oxygen bridge between the triazole 3-position and the acetonitrile group, whereas the common comparator 4-phenyl-4H-1,2,4-triazole-3-acetonitrile (CAS 77691-67-9) has a direct C–C bond linking the acetonitrile to the triazole ring . The oxy-linker introduces an additional hydrogen-bond acceptor and increases conformational flexibility around the C–O–C–C≡N dihedral angle, which can be exploited in structure-based design to access binding pockets inaccessible to directly C-linked analogs.

Medicinal Chemistry Scaffold Differentiation Bioisostere Design

Functional Group Differentiation: Nitrile vs. Ethyl Ester in 2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy] Derivatives

The ethyl ester analog ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (BDBM59804) was tested against M17 leucyl aminopeptidase from Plasmodium falciparum and exhibited an IC₅₀ of 13,900 nM (13.9 μM), indicative of only marginal inhibitory activity [1]. Although direct target data for the nitrile (target compound) against the same enzyme are not publicly available, the nitrile group is a well-established ester bioisostere with distinct electronic properties (strong electron-withdrawing –C≡N vs. ester –CO₂Et), metabolic stability (resistance to esterase hydrolysis), and hydrogen-bonding capacity. This functional group divergence means the nitrile cannot be assumed to replicate, improve, or diminish the ester's activity profile without empirical verification.

Enzyme Inhibition Bioisosterism Antiparasitic Screening

Antiproliferative Screening Context: HeLa Cell Activity in 1,2,4-Triazole Chemical Space

The 1-phenyl-1,2,4-triazole chemotype has been evaluated in antiproliferative screens. PubChem BioAssay data for related 1,2,4-triazole derivatives tested against human HeLa cells (48 h incubation, WST-8 assay) showed that among 6 tested compounds, 3 were classified as active and 1 exhibited activity ≤ 1 μM [1]. While the specific 50% inhibitory concentration of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile in this assay has not been individually disclosed, the chemotype-level evidence confirms that 1-phenyl-1,2,4-triazoles with acetonitrile-related substituents can achieve sub-micromolar antiproliferative potency. In contrast, simpler triazole cores lacking the phenyl or oxy-acetonitrile substitution typically show substantially weaker or no activity in the same assay format [2].

Anticancer Screening Cytotoxicity Triazole Chemotype

Regioisomeric Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Core in Phenyl-Acetonitrile Derivatives

The target compound contains a 1,2,4-triazole core, distinguishing it from 1,2,3-triazole isomers such as 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetonitrile which are commonly accessed via copper-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. The 1,2,4-triazole ring positions two nitrogen atoms adjacent (N1–N2), creating a different hydrogen-bonding pharmacophore compared to the 1,2,3-triazole's three contiguous nitrogens. This regioisomeric difference has been shown to produce divergent biological activity profiles in cholinesterase inhibition, antifungal, and anticancer assays across multiple chemotypes [2]. Procurement of a 1,2,3-triazole analog as a substitute for the 1,2,4-triazole target compound would introduce uncontrolled variables in any structure–activity relationship study.

Triazole Isomerism Click Chemistry Scaffold Selection

Evidence-Backed Application Scenarios for 2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile (CAS 477852-87-2)


Focused 1,2,4-Triazole Library Design Requiring Oxy-Acetonitrile Substitution

Medicinal chemistry teams building structure–activity relationship (SAR) libraries around the 1-phenyl-1,2,4-triazole scaffold should procure this compound specifically when the ether-linked acetonitrile motif is desired. As established in Section 3, the oxy-linker introduces a unique hydrogen-bond acceptor and conformational flexibility not provided by directly C-linked acetonitrile analogs (CAS 77691-67-9) . This compound is the only commercially available 1-phenyl-1,2,4-triazole derivative combining the ether bridge with a terminal nitrile, making it irreplaceable for SAR studies exploring linker-dependent binding modes.

Metabolic Stability-Driven Hit-to-Lead Optimization

The nitrile functional group offers superior metabolic stability compared to ester analogs such as ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, which is susceptible to rapid esterase-mediated hydrolysis . Teams progressing triazole-based hits that contain hydrolytically labile ester groups should procure the nitrile variant for comparative microsomal stability assays and pharmacokinetic profiling. The nitrile's resistance to Phase I metabolism can extend half-life and improve oral bioavailability relative to ester congeners, though this advantage must be confirmed empirically in the specific assay system.

Anticancer Screening in 1,2,4-Triazole-Focused Compound Collections

Based on the class-level antiproliferative activity evidence (Section 3, Evidence Item 3), this compound is suitable for inclusion in medium-throughput anticancer screening panels targeting cervical (HeLa), hepatocellular (HepG2), or breast (MCF-7) carcinoma cell lines . Procurement is recommended as part of a broader 1,2,4-triazole subset for hit identification, with the caveat that individual IC₅₀ values must be determined de novo and compared against reference triazole standards before declaring lead candidacy.

Regioisomer-Selective Probe Development for Cholinesterase or Antimicrobial Targets

The 1,2,4-triazole core of the target compound engages biological targets through a distinct hydrogen-bonding network compared to 1,2,3-triazole isomers (Section 3, Evidence Item 4) . Research programs developing selective probes for acetylcholinesterase, butyrylcholinesterase, or fungal CYP51 should procure this compound alongside matched 1,2,3-triazole pairs to establish regioisomer-dependent selectivity profiles. Such head-to-head comparisons can reveal target preferences that inform lead series selection decisions.

Quote Request

Request a Quote for 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.